![molecular formula C23H24N2O B3029215 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine CAS No. 586395-74-6](/img/structure/B3029215.png)
1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine
Overview
Description
1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Genotoxicity and Epigenotoxicity in Cancer Research
Carbazole compounds, such as 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine and its analogues, have been studied for their potential in cancer treatment. Research indicates that these compounds can have significant effects on DNA damage-inducing and DNA methylation-changing abilities in cancer cells. Specifically, they have been found to restore p53 signaling in Y220C p53-mutated cancer cells and exhibit distinct properties that may be exploited as anticancer agents and chemical probes (Luparello et al., 2021).
Anticancer Activity
Carbazole and β-carboline derivatives, closely related to the chemical structure , have shown promising anticancer activities. For instance, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid demonstrated significant ability to inhibit the growth of cancer cells by inducing apoptosis (Chen et al., 2015).
Fluorescent and Thermoresponsive Applications
Carbazole derivatives have been utilized in the synthesis of fluorescent, thermoresponsive polymers. These polymers, incorporating carbazole compounds, exhibit properties like tunable lower critical solution temperatures and potential use in various scientific and industrial applications (Lessard et al., 2012).
Antimicrobial and Antibacterial Activity
Carbazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial and antibacterial activities. These compounds have shown notable efficacy against a range of microbial organisms, suggesting their potential in developing new antimicrobial agents (Kaplancıklı et al., 2012).
Free Radical Scavenging
Carbazole conjugates have been studied for their radical scavenging activity. Such compounds have shown significant antioxidant properties, making them potential candidates for applications in oxidative stress-related conditions (Naik et al., 2010).
properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2/h4-14,24H,3,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIJUCPVZEPFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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